![molecular formula C9H17GeNO3 B14409334 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 84692-66-0](/img/structure/B14409334.png)
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a complex organogermanium compound This compound is part of a class of bicyclic compounds that contain germanium, oxygen, and nitrogen atoms in their structure
Méthodes De Préparation
The synthesis of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of tris(2-hydroxyethyl)amine with germanium tetrachloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with prop-2-en-1-yl bromide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours .
Analyse Des Réactions Chimiques
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced germanium species.
Applications De Recherche Scientifique
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate immune responses.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is similar to other bicyclic compounds containing silicon or phosphorus instead of germanium. Some similar compounds include:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium and has similar chemical properties and applications.
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane: This compound contains phosphorus instead of germanium and is used in similar applications.
The uniqueness of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[33
Propriétés
Numéro CAS |
84692-66-0 |
|---|---|
Formule moléculaire |
C9H17GeNO3 |
Poids moléculaire |
259.87 g/mol |
Nom IUPAC |
1-prop-2-enyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H17GeNO3/c1-2-3-10-12-7-4-11(5-8-13-10)6-9-14-10/h2H,1,3-9H2 |
Clé InChI |
MPJMDNJEKQCSHD-UHFFFAOYSA-N |
SMILES canonique |
C=CC[Ge]12OCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
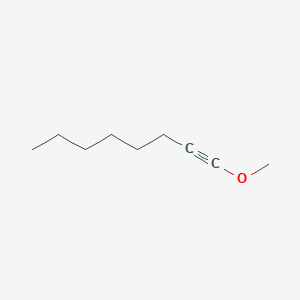
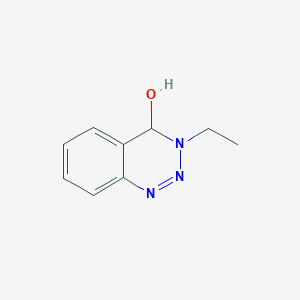
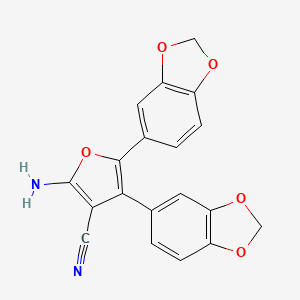
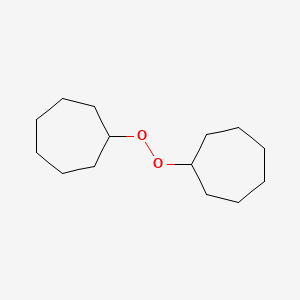
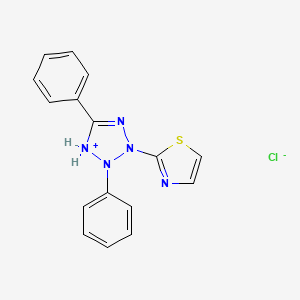
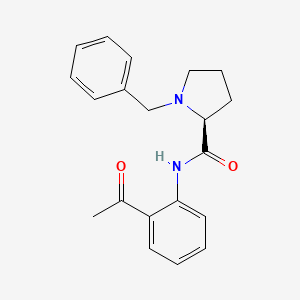
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
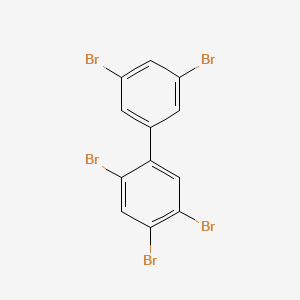
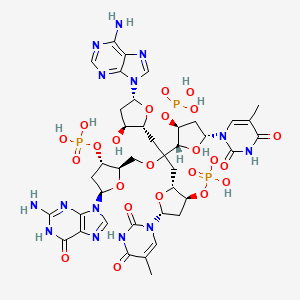

![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
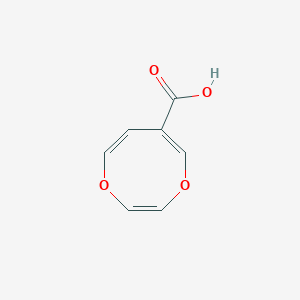
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
